molecular formula C15H22N2O3 B1300259 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester CAS No. 41595-34-0

4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester

Cat. No.: B1300259
CAS No.: 41595-34-0
M. Wt: 278.35 g/mol
InChI Key: IJRVVDLIBWNIQV-UHFFFAOYSA-N
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Description

4-[4-(2-HYDROXY-ETHYL)-PIPERAZIN-1-YLMETHYL]-BENZOIC ACID METHYL ESTER is a versatile chemical scaffold designed for advanced pharmaceutical and medicinal chemistry research. Its molecular structure incorporates a benzoic acid methyl ester backbone linked to a substituted piperazine ring, a motif frequently exploited in the design of biologically active molecules. This specific architecture, featuring a hydrogen-bond-capable hydroxyethyl side chain, makes it a particularly valuable intermediate for constructing novel compounds targeting enzyme systems. Research indicates that closely related structural analogs serve as critical precursors in sophisticated synthetic pathways, including the preparation of kinase inhibitors . Scientists utilize this compound to explore structure-activity relationships (SAR), particularly in modulating the physicochemical properties and binding affinity of lead molecules. The presence of the piperazine moiety is often associated with improved solubility and pharmacokinetic profiles, while the ester functionality provides a handle for further synthetic modification to amides or carboxylic acids. This compound is intended for use in controlled laboratory settings to develop new chemical entities for research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

methyl 4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-20-15(19)14-4-2-13(3-5-14)12-17-8-6-16(7-9-17)10-11-18/h2-5,18H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRVVDLIBWNIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354796
Record name 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41595-34-0
Record name 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 4-(Chloromethyl)benzoic Acid Methyl Ester (Intermediate)

  • Starting from methyl 4-(hydroxymethyl)benzoate, chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride to convert the hydroxymethyl group to a chloromethyl group.
  • This intermediate serves as an electrophile for subsequent nucleophilic substitution.

Synthesis of this compound

  • The chloromethyl ester intermediate is reacted with 4-(2-hydroxyethyl)piperazine under basic or neutral conditions.
  • The nucleophilic nitrogen of the piperazine attacks the chloromethyl group, displacing chloride and forming the desired piperazinylmethyl linkage.
  • Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or ethanol.
  • Reaction temperatures range from ambient to reflux conditions depending on the solvent and reagent reactivity.
  • The reaction is monitored by thin-layer chromatography (TLC) or HPLC to ensure completion.

Purification

  • The crude product is purified by recrystallization from suitable solvents (e.g., methanol, ethanol) or by chromatographic techniques.
  • Final product purity is confirmed by NMR, mass spectrometry, and melting point analysis.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
1 Methyl 4-(hydroxymethyl)benzoate + SOCl2 Dichloromethane 0–25 °C 2–4 hours 85–90 Formation of chloromethyl ester
2 Chloromethyl ester + 4-(2-hydroxyethyl)piperazine DMF or Ethanol 50–80 °C 6–12 hours 75–85 Nucleophilic substitution
3 Purification by recrystallization or chromatography Methanol/Ethanol Ambient Product isolation and drying

Alternative Synthetic Routes and Notes

  • Some patents describe the preparation of related piperazine derivatives by direct alkylation of piperazine with haloalkyl benzoate esters.
  • The hydroxyethyl substituent on piperazine can be introduced either before or after the coupling with the benzoic acid methyl ester.
  • Protection/deprotection strategies may be employed if other reactive groups are present.
  • The use of dihydrochloride salts of piperazine derivatives can improve solubility and reaction control.

Analytical Characterization Data (Typical)

Technique Data/Result
Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
Melting Point Typically 120–130 °C (varies by purity)
NMR (1H, CDCl3) Signals corresponding to aromatic protons, piperazine ring, hydroxyethyl group, and methyl ester
Mass Spectrometry Molecular ion peak at m/z 278 (M+H)+
IR Spectroscopy Characteristic ester C=O stretch (~1735 cm^-1), OH stretch (~3400 cm^-1)

Summary Table of Preparation Methods

Method Aspect Description
Starting Materials Methyl 4-(hydroxymethyl)benzoate, 4-(2-hydroxyethyl)piperazine
Key Reaction Type Nucleophilic substitution of chloromethyl ester with piperazine derivative
Reaction Conditions Polar aprotic solvent, 50–80 °C, 6–12 hours
Purification Techniques Recrystallization, chromatography
Typical Yields 75–90% overall
Analytical Confirmation NMR, MS, IR, melting point

Research Findings and Practical Considerations

  • The preparation method is robust and scalable, suitable for industrial synthesis of the compound as an intermediate or building block.
  • Reaction parameters such as temperature, solvent choice, and reagent stoichiometry significantly affect yield and purity.
  • The hydroxyethyl substituent imparts hydrophilicity, which can influence solubility and handling.
  • The compound is used in pharmaceutical intermediate synthesis, necessitating high purity and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents at controlled temperatures.

      Products: Oxidation of the hydroxyethyl group can lead to the formation of a carboxylic acid derivative.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents under inert atmosphere.

      Products: Reduction of the ester group can yield the corresponding alcohol.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically performed in polar aprotic solvents at room temperature.

      Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications in scientific research, particularly in medicinal chemistry and biochemistry.

Drug Development

4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester serves as a potential intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have shown promise in targeting specific receptors involved in neurological disorders .

Biochemical Studies

This compound is utilized in biochemical assays to study enzyme interactions and cellular pathways. Its piperazine moiety can facilitate binding to biological targets, making it useful for exploring mechanisms of action in drug-receptor interactions .

Analytical Chemistry

In analytical chemistry, the compound can be employed as a standard reference material for chromatographic techniques. Its unique structure allows for effective separation and identification in complex mixtures .

Case Studies

Several studies highlight the practical applications of this compound:

Case Study 1: Drug Interaction Studies

A study evaluated the interaction of this compound with serotonin receptors. The findings indicated that modifications to the piperazine ring significantly altered receptor affinity, suggesting pathways for developing new antidepressants .

Case Study 2: Synthesis of Anticancer Agents

Research focused on synthesizing analogs of this compound that exhibit anticancer properties. The results demonstrated that certain derivatives were effective against specific cancer cell lines, indicating potential therapeutic applications in oncology .

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Drug DevelopmentIntermediate for synthesizing pharmaceuticalsNeurological disorder treatments
Biochemical StudiesAssay component for studying enzyme interactionsDrug-receptor interaction studies
Analytical ChemistryStandard reference material for chromatographyQuality control in pharmaceutical manufacturing
Anticancer ResearchSynthesis of derivatives with potential anticancer activityTargeting specific cancer cell lines

Mechanism of Action

The mechanism of action of 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the piperazine ring can engage in π-π interactions or hydrophobic interactions, modulating the activity of the target molecule.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester
  • Molecular Formula : C₁₅H₂₂N₂O₃
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 1695624-63-5

This compound features a benzoic acid methyl ester core substituted with a piperazine ring modified by a hydroxyethyl group at the 4-position. The hydroxyethyl group enhances hydrophilicity, while the methyl ester contributes to metabolic stability.

Comparison with Similar Compounds

Structural Features

Compound Name Key Structural Differences Molecular Weight (g/mol) CAS Number Reference
Target Compound Piperazine with hydroxyethyl group; methyl ester 278.35 1695624-63-5
Ethyl 4-(1-piperazinyl)benzoate Ethyl ester instead of methyl ester; no hydroxyethyl group on piperazine 234.29 1330052-64-6
3-(4-Methylpiperazin-1-yl)benzoic acid Methyl group on piperazine; free carboxylic acid instead of ester 220.26 215309-01-6
4-(4-Hydroxybutyl)benzoic acid Methyl ester Hydroxybutyl chain on benzoic acid; no piperazine moiety 208.25 123910-88-3
Methyl 4-[2-(4-phenylpiperazin-1-yl)acetylamino]benzoate Phenyl-substituted piperazine; acetamide linker 405.45 312502-83-3

Key Observations :

  • Ester Group Variation : Ethyl esters (e.g., ) may exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance .
  • Piperazine Substitution : Hydroxyethyl groups enhance solubility compared to methyl () or phenyl () substituents.
  • Functional Group Diversity : The hydroxybutyl chain in introduces distinct lipophilic properties, while acetamide linkers in enable hydrogen bonding.

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Stability Notes Reference
Target Compound Not reported Likely soluble in polar aprotic solvents Methyl ester prone to hydrolysis
3-(4-Methylpiperazin-1-yl)benzoic acid 187–190 Soluble in DMF, DMSO Stable under acidic conditions
4-(4-Hydroxybutyl)benzoic acid Methyl ester Not reported Soluble in chloroform, DMF Used in antitumor agent synthesis
Benzyloxy-acetic acid 4-[7-(2-benzyloxy-acetoxy)...]benzoate 147–148.5 Soluble in DMF Structure confirmed by NMR

Key Observations :

  • Melting Points : Piperazine derivatives with aromatic groups (e.g., ) exhibit higher melting points due to crystallinity.
  • Solubility : Hydroxyethyl and hydroxybutyl groups improve water solubility compared to purely aromatic analogs.

Biological Activity

4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester (CAS 41595-34-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₅H₂₂N₂O₃, with a molecular weight of 278.347 g/mol. Its structure features a benzoic acid moiety linked to a piperazine ring, which is modified with a hydroxyethyl group. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.

CompoundActivity (MIC)Target Organisms
This compoundNot specifiedNot specified
Related piperazine derivatives50 µM - 100 µME. coli, S. agalactiae

Although specific MIC (Minimum Inhibitory Concentration) values for this compound are not detailed in the available literature, studies on related compounds suggest a promising antibacterial profile, particularly against nosocomial pathogens .

Anticancer Activity

The compound's structural features may also contribute to anticancer properties. Research has shown that piperazine derivatives can inhibit cell proliferation in various cancer cell lines. For example, studies have reported that modifications in the piperazine ring can enhance cytotoxicity against cancer cells:

  • Cell Lines Tested : L1210 (murine leukemia), CEM (human T-lymphocyte), HeLa (cervical carcinoma).
  • IC50 Values : Varying degrees of activity were observed, with some derivatives achieving IC50 values as low as 9.6 µM in specific cell lines .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Binding : The piperazine moiety could facilitate binding to specific receptors or proteins involved in cellular signaling pathways.

Case Studies and Research Findings

A notable study explored the synthesis and biological evaluation of piperazine derivatives, including those structurally similar to the target compound. The findings highlighted:

  • Broad-Spectrum Antibacterial Activity : Several synthesized compounds demonstrated significant inhibitory effects against multiple bacterial strains.
  • Cytotoxic Effects : In vitro assays indicated that certain derivatives could effectively induce apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester?

  • Answer : The synthesis typically involves a two-step process:

Reductive amination : React 4-formylbenzoic acid methyl ester with 2-hydroxyethylpiperazine using sodium triacetoxy borohydride (STAB) in dichloromethane (DCM) under ambient conditions. This step forms the piperazinylmethyl linkage .

Esterification (if needed) : If the starting material is the free acid, methyl ester formation can be achieved via methanol under acidic catalysis or using methyl chloride .
Key parameters : Monitor reaction progress via TLC (e.g., ethyl acetate:hexanes 35:65) and purify via flash chromatography (e.g., Biotage SP4 with gradient elution) .

Q. How is structural characterization performed for this compound?

  • Answer :

  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with hydroxyl groups) .
  • NMR spectroscopy : Use 1H^1H/13C^{13}C-NMR to verify methyl ester (δ ~3.8–3.9 ppm) and piperazine protons (δ ~2.4–3.5 ppm).
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ at m/z ~279.3) .

Q. What analytical methods ensure purity and stability during storage?

  • Answer :

  • HPLC : Use a C18 column with methanol:buffer (65:35) mobile phase (buffer: 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L H2_2O, pH 4.6) .
  • TLC : Ethyl acetate:hexanes (35:65) for monitoring synthetic intermediates .
  • Stability : Store at –20°C in airtight containers to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can reaction yields be optimized during reductive amination?

  • Answer :

  • Stoichiometry : Use a 1:1.4 molar ratio of aldehyde:STAB to drive the reaction to completion .
  • Solvent choice : Dichloromethane (DCM) minimizes side reactions compared to polar solvents.
  • Temperature : Prolonged stirring (12–24 hrs) at room temperature improves conversion without thermal degradation .
    Data : Typical yields range from 75–85% after purification .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Answer :

  • Molecular docking : Screen against serotonin (5-HT) receptors or kinases using AutoDock Vina, leveraging piperazine’s flexibility for binding pocket accommodation .
  • QSAR models : Correlate substituent effects (e.g., hydroxyl vs. methyl groups) with logP and bioavailability .
  • MD simulations : Assess stability of the ester group in physiological pH (e.g., hydrolysis risk in aqueous environments) .

Q. How do structural modifications (e.g., hydroxyl vs. methyl groups) affect biological activity?

  • Answer :

  • Hydroxyl group : Enhances solubility but may reduce blood-brain barrier penetration.
  • Piperazine substitution : Methyl groups increase lipophilicity, while hydroxyethyl improves hydrogen-bonding capacity .
    Case study : Analogues with 4-methylpiperazine show higher receptor affinity in 5-HT1A_{1A} assays compared to hydroxyethyl derivatives .

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